4-(tert-butyl)-N-((4-(thiophen-2-yl)thiazol-2-yl)carbamothioyl)benzamide

Lipophilicity Drug-likeness Permeability prediction

4-(tert-Butyl)-N-((4-(thiophen-2-yl)thiazol-2-yl)carbamothioyl)benzamide (CAS 398998-11-3, PubChem CID is a synthetic thiourea derivative belonging to the N-(thiazol-2-ylcarbamothioyl)benzamide class. It features a 4-tert-butylbenzamide moiety linked via a carbamothioyl (–C(=S)NH–) bridge to a 4-(thiophen-2-yl)-1,3-thiazol-2-yl group, with a molecular formula of C19H19N3OS3 and molecular weight of 401.6 g/mol.

Molecular Formula C19H19N3OS3
Molecular Weight 401.56
CAS No. 398998-11-3
Cat. No. B2995986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-butyl)-N-((4-(thiophen-2-yl)thiazol-2-yl)carbamothioyl)benzamide
CAS398998-11-3
Molecular FormulaC19H19N3OS3
Molecular Weight401.56
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=CS3
InChIInChI=1S/C19H19N3OS3/c1-19(2,3)13-8-6-12(7-9-13)16(23)21-17(24)22-18-20-14(11-26-18)15-5-4-10-25-15/h4-11H,1-3H3,(H2,20,21,22,23,24)
InChIKeyPVNTYNSIJXEOMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(tert-Butyl)-N-((4-(thiophen-2-yl)thiazol-2-yl)carbamothioyl)benzamide (CAS 398998-11-3): Compound Class and Structural Baseline


4-(tert-Butyl)-N-((4-(thiophen-2-yl)thiazol-2-yl)carbamothioyl)benzamide (CAS 398998-11-3, PubChem CID 3640974) is a synthetic thiourea derivative belonging to the N-(thiazol-2-ylcarbamothioyl)benzamide class [1]. It features a 4-tert-butylbenzamide moiety linked via a carbamothioyl (–C(=S)NH–) bridge to a 4-(thiophen-2-yl)-1,3-thiazol-2-yl group, with a molecular formula of C19H19N3OS3 and molecular weight of 401.6 g/mol [1]. Its computed XLogP3 of 5.9, topological polar surface area of 143 Ų, two hydrogen bond donors, and five hydrogen bond acceptors define its drug-likeness envelope [1]. The compound is listed in commercial screening libraries as a non-human research chemical; critically, publicly available peer-reviewed quantitative bioactivity data for this exact compound are extremely scarce as of the search date, and the evidence base below reflects the best available comparator-grounded differentiation [1][2].

Why Generic Substitution of 4-(tert-Butyl)-N-((4-(thiophen-2-yl)thiazol-2-yl)carbamothioyl)benzamide (CAS 398998-11-3) Fails Without Quantitative Justification


Within the N-(thiazol-2-ylcarbamothioyl)benzamide chemotype, even conservative substituent changes produce measurable alterations in solid-state conformation, intermolecular interaction topology, and computed drug-likeness parameters [1][2]. The target compound differs from its closest crystallographically characterized analogs—N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide and its 4-bromophenyl variant—by the simultaneous presence of a lipophilic tert-butyl group on the benzamide ring (XLogP3 = 5.9 vs. an estimated ~3.5–4.0 for the unsubstituted phenyl analog) and a thiophen-2-yl substituent on the thiazole ring that introduces an additional sulfur heteroatom capable of S⋯S and S⋯Br intermolecular contacts [1][2]. These structural distinctions are known in the broader thiourea-thiazole series to modulate cytotoxicity (e.g., IC50 ranges of 18–26 μM in MCF-7 and 38–46 μM in HeLa cells for benzothiazole-thiourea derivatives) and metal-ionophore selectivity [3][4]. Simple in-class substitution therefore risks altering solubility, permeability, target engagement, and sensor functionality in ways not predictable from scaffold similarity alone.

Quantitative Differentiation Evidence for 4-(tert-Butyl)-N-((4-(thiophen-2-yl)thiazol-2-yl)carbamothioyl)benzamide (CAS 398998-11-3) vs. Closest Analogs


Lipophilicity (XLogP3) Differentiation vs. Unsubstituted N-(Thiazol-2-ylcarbamothioyl)benzamide Analogs

The 4-tert-butyl substituent on the benzamide ring drives a significant increase in computed lipophilicity compared to the unsubstituted N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide scaffold. The target compound has a PubChem-computed XLogP3 of 5.9, whereas the unsubstituted phenyl analog (C17H13N3OS2, MW 339.4) is estimated to have an XLogP3 in the range of approximately 3.5–4.0 based on its lower molecular weight, absence of the tert-butyl group, and reduced carbon count [1][2]. This ~2 log-unit difference corresponds to roughly a 100-fold increase in octanol-water partition coefficient, predicting substantially higher membrane permeability and potentially altered tissue distribution [3].

Lipophilicity Drug-likeness Permeability prediction

Intermolecular Interaction Potential: Thiophene Sulfur vs. Phenyl Ring in the Crystal Lattice

Synchrotron X-ray crystallography of the two closest scaffold analogs reveals that the substituent at the thiazole 4-position directly dictates the intermolecular interaction topology in the solid state. In N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide (Compound II), the crystal packing is mediated by N–H⋯Br and C–H⋯O hydrogen bonds, as well as secondary S⋯Br [3.3507(11) Å] and S⋯S [3.4343(14) Å] interactions [1]. The target compound replaces the 4-bromophenyl group with a thiophen-2-yl ring, which introduces an additional ring-sulfur atom. By analogy with the documented S⋯S interaction in Compound II, the thiophene sulfur in the target compound is predicted to engage in S⋯S and/or S⋯π contacts, potentially altering crystal packing, solubility, and melting point relative to the phenyl and bromophenyl analogs [1][2].

Solid-state chemistry Crystal engineering Intermolecular interactions

Conformational Flexibility: Rotatable Bond Count and tert-Butyl Steric Bulk vs. Rigid Analogs

The target compound possesses 4 rotatable bonds versus 2 in the simpler N-(thiazol-2-ylcarbamothioyl)benzamide scaffold used as an ionophore [1][2]. The additional rotatable bonds arise from the tert-butylbenzamide moiety and the thiophene-thiazole linkage, conferring greater conformational entropy. Furthermore, the tert-butyl group (van der Waals volume ~56.6 ų) introduces significant steric bulk absent in the phenyl and bromophenyl comparators. In the crystallographically characterized Compound I, the central (carbamothioyl)amide plane and the thiazole-phenyl plane adopt a dihedral angle of 15.17(5)° [3]; the tert-butyl group in the target compound is expected to influence this dihedral angle through steric and electronic effects, potentially altering the presentation of pharmacophoric features.

Conformational analysis Molecular flexibility Target engagement

Class-Level Anticancer Activity Differentiation: Thiourea-Benzothiazole SAR Context

Although no direct cell-based IC50 data are available for the target compound, class-level SAR from structurally related thiourea-benzothiazole derivatives demonstrates that substituent identity on the aryl ring directly modulates cytotoxic potency. In a series of 20 thiourea derivatives bearing a benzothiazole moiety, IC50 values ranged from 18–26 μM against MCF-7 (breast cancer) and 38–46 μM against HeLa (cervical cancer) cell lines [1]. More recently, thiazole-based thiourea analogs (compounds 1–21) were evaluated for anticancer, antiglycation, and antioxidant activities, with SAR analysis confirming that electron-donating and lipophilic substituents significantly affect bioactivity [2]. The target compound's tert-butyl (electron-donating, lipophilic) and thiophene (electron-rich heterocycle) substituents place it in a differentiated region of the SAR landscape relative to the unsubstituted phenyl and bromophenyl analogs, though quantitative confirmation requires empirical testing.

Anticancer activity Structure-activity relationship Cytotoxicity

Molecular Formula Isomerism: Differentiation from N-[4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]-N'-(2-thienylcarbonyl)thiourea

A critical procurement consideration is that the target compound shares its exact molecular formula (C19H19N3OS3, MW 401.6) with at least one commercially listed isomer: N-[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]-N'-(2-thienylcarbonyl)thiourea [1]. Despite identical molecular weight and formula, these two compounds differ fundamentally in connectivity: the target features a tert-butylbenzamide-carbamothioyl linkage to a 4-(thiophen-2-yl)thiazole, whereas the isomer features an isopropylphenyl-thiazole core with a thienylcarbonyl-thiourea attachment and an additional methyl group on the thiazole ring [1][2]. The InChI Key PVNTYNSIJXEOMT-UHFFFAOYSA-N uniquely identifies the target compound [2].

Isomer differentiation Chemical procurement Quality control

Procurement-Relevant Application Scenarios for 4-(tert-Butyl)-N-((4-(thiophen-2-yl)thiazol-2-yl)carbamothioyl)benzamide (CAS 398998-11-3)


Fragment-Based or Phenotypic Screening Requiring High Lipophilicity (XLogP3 = 5.9) Thiourea-Thiazole Chemotypes

The target compound's computed XLogP3 of 5.9 positions it in a more lipophilic region of chemical space than the unsubstituted N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide scaffold (estimated XLogP3 ~3.5–4.0) [1]. This makes it suitable for phenotypic or fragment-based screening campaigns targeting intracellular or membrane-associated protein targets where higher membrane permeability is desired, or for screening collections designed to explore beyond traditional Lipinski rule-of-five space [1]. Researchers should verify compound identity by InChI Key (PVNTYNSIJXEOMT-UHFFFAOYSA-N) to avoid confusion with the isomeric C19H19N3OS3 compound [1].

Metal-Ionophore Development Leveraging Dual Sulfur (Thiazole + Thiophene) Coordination Sites

The N-(thiazol-2-ylcarbamothioyl)benzamide scaffold has demonstrated utility as a neutral ionophore for chromium(III) potentiometric sensors across three electrode configurations (CW-ISE, LIE-ISE, SS-ISE) [2]. The target compound differentiates itself by incorporating an additional thiophene sulfur atom, which, based on documented S⋯S (3.4343 Å) and S⋯Br (3.3507 Å) secondary interactions in the related bromophenyl analog crystal lattice [3], may enhance selectivity or affinity for soft metal ions (e.g., Cu²⁺, Hg²⁺, Ag⁺) over the simpler benzamide ionophore scaffold. Its higher lipophilicity (XLogP3 = 5.9 vs. ~3.5) may also improve membrane compatibility in PVC-based ion-selective electrodes [1][2].

Structure-Activity Relationship (SAR) Expansion for Thiourea-Thiazole Anticancer Lead Optimization

Published SAR for thiazole-thiourea anticancer agents has largely focused on benzothiazole and 4-fluorophenyl-thiazole substituents, with cytotoxicity IC50 values in the 18–46 μM range across MCF-7 and HeLa cell lines [4][5]. The combination of a tert-butyl group (electron-donating, lipophilic) and a thiophen-2-yl substituent (electron-rich heterocycle) on the target compound represents an under-explored substitution pattern in the published literature. This compound is therefore suited for SAR expansion studies aiming to probe the effect of dual heteroaryl-thio substitution on potency and selectivity, complementing existing benzothiazole-based series [4][5].

Crystallography and Solid-State Property Studies of Tert-Butyl/Heteroaryl N-(Thiazol-2-ylcarbamothioyl)benzamides

The two closest crystallographically characterized analogs—N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide (Compound I) and its 4-bromophenyl variant (Compound II)—exhibit markedly different crystal packing: layered hydrogen-bonded sheets in Compound I versus a 3D framework mediated by N–H⋯Br, S⋯Br, and S⋯S interactions in Compound II [3]. The target compound, with both a tert-butyl group and a thiophene ring, is predicted to adopt a unique packing architecture distinct from both comparators, making it a valuable candidate for crystallographic studies aimed at understanding how steric bulk and heteroatom substitution jointly govern the solid-state properties of this pharmacologically relevant chemotype [3].

Quote Request

Request a Quote for 4-(tert-butyl)-N-((4-(thiophen-2-yl)thiazol-2-yl)carbamothioyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.